REACTION_CXSMILES
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I[C:2]1[CH:12]=[CH:11][C:5]2[N:6]=[C:7]([S:9][CH3:10])[S:8][C:4]=2[CH:3]=1.[CH2:13]([OH:16])[CH:14]=[CH2:15].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C([O-])(O)=O.[Na+]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH3:10][S:9][C:7]1[S:8][C:4]2[CH:3]=[C:2]([CH2:15][CH2:14][CH:13]=[O:16])[CH:12]=[CH:11][C:5]=2[N:6]=1 |f:3.4,6.7.8|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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IC1=CC2=C(N=C(S2)SC)C=C1
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Name
|
|
Quantity
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2.2 mL
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Type
|
reactant
|
Smiles
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C(C=C)O
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.36 g
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Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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was stirred at 100° C. under nitrogen atmosphere for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the mixture was cooled to rt
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (200 mL×3)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Type
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WASH
|
Details
|
eluting with 10:1 to 5:1 petroleum ether/EtOAc
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1SC2=C(N1)C=CC(=C2)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |